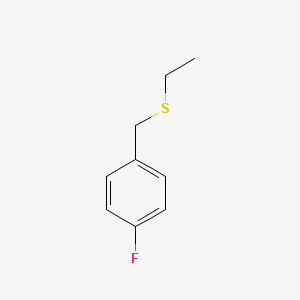

Ethyl 4-fluorobenzyl sulfide

Description

Ethyl 4-fluorobenzyl sulfide (C₉H₁₁FS) is an organosulfur compound featuring a fluorine-substituted benzyl group attached to an ethyl sulfide moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its structure combines the electron-withdrawing effects of the fluorine atom with the lipophilic ethyl sulfide group, influencing its reactivity and physical properties.

Properties

IUPAC Name |

1-(ethylsulfanylmethyl)-4-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FS/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRMSAOPQGHBQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-fluorobenzyl sulfide can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-fluorobenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The sulfide group undergoes oxidation to form sulfoxides and sulfones, depending on reaction conditions.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation to sulfoxide | H₂O₂ (30%), acetic acid, 25°C, 6 h | Ethyl 4-fluorobenzyl sulfoxide | |

| Oxidation to sulfone | H₂O₂ (50%), H₂SO₄, 80°C, 12 h | Ethyl 4-fluorobenzyl sulfone |

-

Key Findings :

-

Sulfoxide formation occurs under mild oxidative conditions (e.g., H₂O₂ in acetic acid).

-

Stronger oxidants (e.g., H₂O₂ with H₂SO₄) yield sulfones.

-

Electrophilic Aromatic Substitution

The 4-fluorophenyl ring undergoes substitution at the meta position due to the electron-withdrawing fluorine atom.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 3-Nitro-4-fluorobenzyl ethyl sulfide | |

| Bromination | Br₂/FeBr₃, CH₂Cl₂, 25°C, 4 h | 3-Bromo-4-fluorobenzyl ethyl sulfide |

-

Key Findings :

Nucleophilic Substitution

The sulfide group acts as a nucleophile in alkylation and coupling reactions.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Benzylation | BnCl, CuSO₄, BF₃·Et₂O, H₂O, 80°C | Benzyl 4-fluorobenzyl sulfide | |

| Coupling with aryl halide | ROCS₂K, I₂, DMF, 150°C, 36 h | 4-Fluorobenzyl aryl thioethers |

-

Key Findings :

Reductive Cleavage

The C–S bond can be cleaved under reductive conditions.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Reduction to thiol | LiAlH₄, THF, reflux, 8 h | 4-Fluorobenzyl mercaptan + Ethane |

Scientific Research Applications

Chemistry

Ethyl 4-fluorobenzyl sulfide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds.

Biology

In biological research, this compound is utilized to study enzyme inhibition and protein interactions. Its ability to form covalent bonds with biological molecules allows researchers to explore its effects on enzymatic activity and protein function.

Medicine

Current research is focused on its potential as a building block for pharmaceutical agents. The compound's reactivity with specific enzymes or receptors makes it a candidate for drug development aimed at treating various diseases . For instance, studies have investigated hydrogen sulfide-releasing compounds that may offer pain relief and therapeutic benefits in conditions like arthritis .

Industry

This compound is also applied in producing specialty chemicals and materials. Its unique properties can enhance the performance and functionality of industrial products, particularly in sectors requiring advanced chemical formulations.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Intermediate for complex organic synthesis | Enables diverse chemical transformations |

| Biology | Study of enzyme inhibition and protein interactions | Forms covalent bonds affecting biological functions |

| Medicine | Potential drug development | Targeting specific enzymes/receptors for therapeutic use |

| Industry | Production of specialty chemicals | Enhances performance in chemical formulations |

Case Studies

Case Study 1: Enzyme Inhibition

A study evaluated the interaction of this compound with a specific enzyme involved in metabolic pathways. The compound demonstrated significant inhibition, suggesting its utility as a lead compound for drug design targeting metabolic disorders.

Case Study 2: Antibacterial Activity

Research on derivatives containing the 4-fluorobenzyl moiety indicated promising antibacterial properties. Compounds synthesized from this compound were tested against various bacterial strains, showing effective inhibition at low concentrations .

Case Study 3: Industrial Applications

In an industrial setting, this compound was incorporated into a formulation for specialty coatings. The resulting product exhibited improved durability and resistance to environmental factors compared to traditional formulations.

Mechanism of Action

The mechanism by which ethyl 4-fluorobenzyl sulfide exerts its effects is primarily through its ability to interact with nucleophilic sites on biological molecules. The sulfur atom in the sulfide group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Substituent Variation: Ethyl vs. Methyl Sulfides

- Ethyl 4-fluorobenzyl sulfide vs. (4-Fluorobenzyl)(methyl)sulfide (4-FBnSMe): Replacing the ethyl group with a methyl group reduces molecular weight and lipophilicity. For example, 4-FBnSMe (C₈H₉FS) has a molecular weight of ~156.2 g/mol, compared to ~170.2 g/mol for the ethyl analog. This difference impacts solubility; the methyl derivative may exhibit slightly higher aqueous solubility due to reduced hydrophobicity.

Positional Isomerism: 4-Fluoro vs. 3-Fluoro Derivatives

- This compound vs. Ethyl 4-(3-fluorophenyl)phenyl sulfide (CAS 1443342-76-4) :

The position of the fluorine atom significantly alters electronic properties. In the 4-fluoro isomer, the fluorine’s electron-withdrawing effect para to the sulfide group enhances the electrophilicity of the benzyl carbon, facilitating reactions like aromatic substitution. In contrast, the 3-fluoro isomer (CAS 1443342-76-4) introduces steric and electronic effects that may reduce reactivity at the benzyl position. This positional variation also affects boiling points and crystallinity due to differences in molecular symmetry .

Functional Group Variation: Sulfide vs. Sulfonamide

- This compound vs. Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate (CAS 1562439-62-6): Replacing the sulfide (–S–) with a sulfonamide (–SO₂NH–) group introduces hydrogen-bonding capability and increased polarity. The sulfonamide derivative (C₁₅H₁₃FNO₄S) has a molecular weight of ~346.3 g/mol, significantly higher than the sulfide. This functional group change enhances aqueous solubility and acidity (pKa ~10–11 for sulfonamides), making it suitable for pharmaceutical applications where bioavailability is critical. However, the sulfide’s lower polarity may favor membrane permeability in drug design .

Key Data Table: Physical and Structural Properties

Research Findings and Trends

- Reactivity : this compound’s sulfur atom is prone to oxidation, forming sulfoxides or sulfones under mild conditions. This contrasts with sulfonamides, which are already oxidized and exhibit stability under similar conditions .

- Biological Activity: Fluorinated benzyl sulfides are prevalent in bioactive compounds.

- Synthetic Utility : The ethyl group in this compound provides a balance between steric bulk and reactivity, making it a preferred intermediate in coupling reactions compared to bulkier analogs .

Biological Activity

Ethyl 4-fluorobenzyl sulfide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data from various studies, including synthesis methods, antimicrobial properties, and case studies.

Chemical Structure and Synthesis

This compound possesses a distinctive structure characterized by the presence of a fluorine atom at the para position of the benzyl ring and an ethyl group attached to the sulfur atom. The synthesis of this compound typically involves nucleophilic substitution reactions where ethyl sulfide reacts with 4-fluorobenzyl chloride in the presence of a base.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound exhibits moderate antibacterial activity against various Gram-positive and Gram-negative bacteria. Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial strains.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Bacillus subtilis | 16 |

The data indicates that this compound is particularly effective against Staphylococcus aureus , with an MIC of 32 μg/mL, suggesting its potential use in treating infections caused by this pathogen .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. Molecular docking studies have shown that the compound binds effectively to key bacterial enzymes, which may contribute to its inhibitory effects on bacterial growth .

Case Studies

- Antibacterial Efficacy : In a study conducted by Li et al. (2020), this compound was tested against multi-drug resistant strains of bacteria. The results demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its therapeutic potential .

- Cytotoxicity Assessment : A cytotoxicity study evaluated the effects of this compound on human cell lines. The compound exhibited low toxicity levels, making it a promising candidate for further development into pharmaceutical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.